molecular formula C17H17ClN6O4S3 B11407107 7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11407107
M. Wt: 501.0 g/mol
InChI Key: CRWUJGVQONLEQC-UHFFFAOYSA-N
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Description

7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[42

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole and thiadiazole moieties can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid stands out due to its unique combination of heterocyclic structures. Similar compounds include:

    Imidazoles: Known for their broad range of biological activities.

    Thiadiazoles: Notable for their antimicrobial properties.

    Pyrazoles: Widely studied for their anti-inflammatory and anticancer activities.

This compound’s unique structure allows it to exhibit a diverse range of chemical and biological properties, making it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C17H17ClN6O4S3

Molecular Weight

501.0 g/mol

IUPAC Name

7-[(4-chloro-1-ethylpyrazole-3-carbonyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H17ClN6O4S3/c1-3-23-4-9(18)10(22-23)13(25)19-11-14(26)24-12(16(27)28)8(5-29-15(11)24)6-30-17-21-20-7(2)31-17/h4,11,15H,3,5-6H2,1-2H3,(H,19,25)(H,27,28)

InChI Key

CRWUJGVQONLEQC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O)Cl

Origin of Product

United States

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